molecular formula C7H12ClNO2 B2737890 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride CAS No. 1228600-54-1

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride

Cat. No. B2737890
CAS RN: 1228600-54-1
M. Wt: 177.63
InChI Key: SYCHTPDZCBHMQS-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride is a compound that has recently gained attention due to its potential applications in scientific research. This compound is a bicyclic lactam that belongs to the family of azabicyclo compounds. It is a derivative of tropanes, which are known for their psychoactive properties. However, 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride has been found to have unique properties that make it suitable for various scientific research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Libraries of 3-azabicyclo[3.3.1]nonan-9-ones/oximes/O-methyloximes were synthesized, and their stereochemistry established through NMR and XRD studies. These compounds were evaluated for antimicrobial activity against various pathogenic bacteria and fungi, identifying lead molecules with potential as antimicrobial agents (Parthiban et al., 2010).

Sequential ‘Condensation–Iodolactonization’ Reactions

Functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were synthesized via regio- and diastereoselective condensation of 1,1-bis(silyloxy)ketene acetals with isoquinolinium salts, followed by regioselective and stereospecific iodolactonization, showcasing a method for creating structurally complex bicyclic compounds (Ullah et al., 2005).

Reactions with Nitrogen-containing Nucleophiles

Research on 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones reacting with hydroxylamine and hydrazine hydrate led to the synthesis of oximes, hydrazones, and azines. This work contributes to the understanding of the chemical reactivity of such compounds and their potential utility in synthesis (Moskalenko & Boev, 2009).

Synthesis and Stereochemistry of Novel Oxime Ethers

Studies on bicyclic oxime ethers and their antimicrobial activity against a set of pathogenic bacteria and fungi highlighted the potential of these compounds as antimicrobial agents. This research adds valuable data on the stereochemistry and bioactivity of aza/diazabicycles (Parthiban et al., 2009).

Conformational Studies

Investigations into the conformation of oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one provide insights into their structural and conformational characteristics, contributing to the understanding of their chemical behavior (Iriepa et al., 2003).

properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7-5-1-8-2-6(7)4-10-3-5;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHTPDZCBHMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride

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